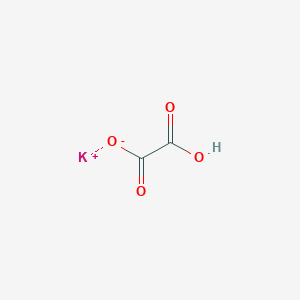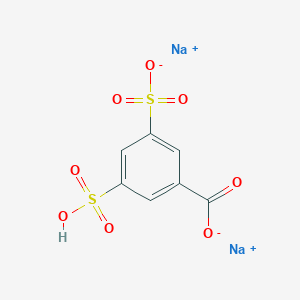
乙二酸氢钾
描述
It is one of the most common salts of the hydrogenoxalate anion and can be obtained by reacting potassium hydroxide with oxalic acid in a 1:1 mole ratio . This compound is found in some plants, notably sorrel, and is used in various industrial applications such as photography, marble grinding, and ink stain removal .
科学研究应用
Potassium hydrogen oxalate has several scientific research applications, including:
Optoelectronics: Used in the growth of semi-organic nonlinear optical materials for optoelectronic device applications.
Thermal Studies: Employed in studies exploring the thermal stability and properties of crystalline materials.
Photoluminescence: Investigated for its photoluminescent properties, which are useful in various optical applications.
Dielectric Measurements: Used in research involving frequency-dependent electrical responses and dielectric properties.
作用机制
Target of Action
Potassium binoxalate, also known as potassium hydrogen oxalate, primarily targets the dentin in teeth . Dentin hypersensitivity is a common problem, affecting a significant percentage of the population . The compound’s primary role is to alleviate this hypersensitivity .
Mode of Action
The mode of action of potassium binoxalate involves a dual action mechanism. It reacts with the smear layer on the dentin to precipitate microcrystals of calcium oxalate and potassium nitrate . These microcrystals penetrate deeply into the tubules and seal the entire dentinal surface with a continuous, acid-resistant complex . This action reduces dentinal hypersensitivity .
Biochemical Pathways
It is known that potassium plays a critical role in maintaining cellular function . Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes . A multitude of different potassium-selective and potassium-permeable channels mediate K+ uptake into energized mitochondria .
Pharmacokinetics
It is known that potassium, in general, is the primary intracellular cation found in virtually all body tissues . Total body potassium content is maintained by alterations in renal excretion of potassium in response to variations in intake .
Result of Action
The primary result of potassium binoxalate’s action is the reduction of dentinal hypersensitivity . Both potassium binoxalate gel and Nd:YAG laser treatment modalities have been found effective in reducing dentine hypersensitivity . Both treatment modalities resulted in recurrence, indicating that further studies are needed to discover an agent that can be considered as a "gold standard" .
生化分析
Biochemical Properties
Potassium binoxalate plays a role in biochemical reactions, particularly in the management of dentinal hypersensitivity . It interacts with various biomolecules, including enzymes and proteins, within the dental structure. The nature of these interactions involves the reaction of Potassium binoxalate with the smear layer to precipitate microcrystals .
Cellular Effects
The effects of Potassium binoxalate on cells are primarily observed in dental cells, where it helps in managing dentinal hypersensitivity . It influences cell function by interacting with the cellular components of teeth, potentially impacting cellular metabolic processes within the dental structure.
Molecular Mechanism
The molecular mechanism of action of Potassium binoxalate involves its reaction with the smear layer on the surface of teeth. This reaction results in the precipitation of microcrystals, which contribute to the alleviation of dentinal hypersensitivity .
Temporal Effects in Laboratory Settings
In laboratory settings, Potassium binoxalate has shown effectiveness in reducing dentine hypersensitivity over a period of 9 months .
准备方法
Synthetic Routes and Reaction Conditions: Potassium hydrogen oxalate can be synthesized by reacting potassium hydroxide with oxalic acid in a 1:1 stoichiometric ratio. The reaction is typically carried out in an aqueous solution at room temperature. The resulting solution is then subjected to slow evaporation to obtain the crystalline form of potassium hydrogen oxalate .
Industrial Production Methods: In industrial settings, the preparation of potassium hydrogen oxalate follows a similar method. Large-scale production involves the controlled reaction of potassium hydroxide and oxalic acid, followed by crystallization through slow evaporation. The crystals are then collected, purified, and dried for various applications .
化学反应分析
Types of Reactions: Potassium hydrogen oxalate undergoes several types of chemical reactions, including:
Neutralization Reactions: As a weak acid, it can react with bases to form salts and water.
Reduction Reactions: It acts as a weak reducing agent and may release carbon dioxide upon reaction with oxidizing agents.
Common Reagents and Conditions:
Bases: Reacts with bases such as sodium hydroxide to form potassium oxalate and water.
Oxidizing Agents: Reacts with oxidizing agents to release carbon dioxide.
Major Products Formed:
Potassium Oxalate: Formed when potassium hydrogen oxalate reacts with bases.
Carbon Dioxide: Released during reactions with oxidizing agents.
相似化合物的比较
Potassium Bicarbonate: Another potassium salt with similar basic properties.
Potassium Hydrogenacetylenedicarboxylate: A compound with similar hydrogen bonding and ionic interactions.
Uniqueness: Potassium hydrogen oxalate is unique due to its specific hydrogenoxalate anion, which allows it to participate in unique hydrogen bonding networks and redox reactions. Its ability to form stable crystalline structures with high thermal stability makes it particularly valuable in optoelectronic and thermal studies .
属性
IUPAC Name |
potassium;2-hydroxy-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.K/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTCDHVHZSGGJA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HKO4 | |
| Record name | POTASSIUM HYDROGEN OXALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059572 | |
| Record name | Potassium hydrogen oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium hydrogen oxalate is an odorless white solid. Sinks in water. (USCG, 1999), Colorless solid; Slightly hygroscopic; Slightly soluble in alcohol; [HSDB] Colorless crystals; [MSDSonline] | |
| Record name | POTASSIUM HYDROGEN OXALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium binoxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6778 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
2 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.0 | |
| Record name | POTASSIUM HYDROGEN OXALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | POTASSIUM ACID OXALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic, colorless crystals | |
CAS No. |
127-95-7 | |
| Record name | POTASSIUM HYDROGEN OXALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium acid oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium hydrogen oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydrogen oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM BINOXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3W2519LG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POTASSIUM ACID OXALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes | |
| Record name | POTASSIUM ACID OXALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)
![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)



![(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol](/img/structure/B91226.png)

![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)





